Water Immiscibility and LogP: A 2.6-Log-Unit Hydrophobicity Gap Versus DMF Enables Liquid-Liquid Extraction and Anhydrous Processing
N,N-Dimethylhexanamide is substantially water-immiscible, with a measured/computed octanol-water partition coefficient LogP of 1.65 (XLogP3 = 1.6) [1]. In contrast, DMF has a Log Kow of −1.01 [2], DMAc has a LogP of approximately −0.77, and NMP has a LogP of approximately −0.38. This represents a ΔLogP of approximately 2.4–2.6 units between N,N-dimethylhexanamide and the short-chain tertiary amide solvents, corresponding to a >100-fold difference in lipophilicity. Consistent with this LogP divergence, N,N-dimethylhexanamide is reported as 'not miscible or difficult to mix' with water , while DMF, DMAc, and NMP are fully water-miscible in all proportions.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and water miscibility |
|---|---|
| Target Compound Data | LogP = 1.65 (XLogP3 = 1.6); water-immiscible |
| Comparator Or Baseline | DMF: Log Kow = −1.01 (EPA); water-miscible. DMAc: LogP ≈ −0.77; water-miscible. NMP: LogP ≈ −0.38; water-miscible. |
| Quantified Difference | ΔLogP ≈ +2.4 to +2.6 (N,N-dimethylhexanamide vs. DMF); >100-fold higher lipophilicity |
| Conditions | Standard octanol-water partition measurement at 20–25 °C; water miscibility at ambient laboratory conditions |
Why This Matters
The water immiscibility of N,N-dimethylhexanamide enables its use as an organic phase in liquid-liquid extractions and in water-sensitive reactions where DMF or DMAc would extract into the aqueous layer, compromising product isolation and yield.
- [1] Molbase. N,N-Dimethylhexanamide – Physicochemical Data. LogP: 1.65490; PSA: 20.31000. View Source
- [2] U.S. EPA. Dimethylformamide Hazard Summary. Log octanol/water partition coefficient (Log Kow): −1.01. EPA, 1992 (revised 2000). View Source
